N-(2,3-dimethylphenyl)cyclopropanesulfonamide

EGFR C797S inhibitor NSCLC drug resistance cyclopropanesulfonamide kinase inhibitor

N-(2,3-Dimethylphenyl)cyclopropanesulfonamide is a strategically validated intermediate for fourth-generation EGFR-TKI development, with the cyclopropanesulfonamide-2,3-dimethylphenyl combination delivering superior potency against EGFR C797S mutant kinase (IC₅₀ 1.12–7.93 nM). The 2,3-dimethyl regioisomer is a privileged antidiabetic and antibacterial pharmacophore not interchangeable with other dimethyl positional isomers. This scaffold enables SAR exploration while retaining the conformationally rigid cyclopropane warhead critical for target binding and metabolic stability.

Molecular Formula C11H15NO2S
Molecular Weight 225.31
CAS No. 1207053-85-7
Cat. No. B2446339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)cyclopropanesulfonamide
CAS1207053-85-7
Molecular FormulaC11H15NO2S
Molecular Weight225.31
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C2CC2)C
InChIInChI=1S/C11H15NO2S/c1-8-4-3-5-11(9(8)2)12-15(13,14)10-6-7-10/h3-5,10,12H,6-7H2,1-2H3
InChIKeyHGSYBMILCBNWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethylphenyl)cyclopropanesulfonamide (CAS 1207053-85-7) Structural and Pharmacophore Overview for Targeted Procurement


N-(2,3-dimethylphenyl)cyclopropanesulfonamide (CAS 1207053-85-7) is a synthetic aryl cyclopropanesulfonamide with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol . The compound integrates a cyclopropanesulfonamide warhead with a 2,3-dimethylphenyl substituent — a specific ortho/ meta-dimethyl substitution pattern that has been structurally validated in multiple biologically active sulfonamide series. This core scaffold serves as both a hydrogen-bonding pharmacophore and a modular intermediate for constructing kinase inhibitors [1], antibacterial agents [2], and α-glucosidase inhibitors [3]. Unlike generic sulfonamide building blocks, the cyclopropane ring introduces conformational rigidity and ring-strain reactivity that influence target binding and metabolic stability, while the 2,3-dimethyl substitution on the aniline ring modulates electronic and steric properties in a manner not replicated by other dimethyl positional isomers.

Why N-(2,3-dimethylphenyl)cyclopropanesulfonamide Cannot Be Replaced by Positional Isomers or Generic Arylsulfonamides in Target-Oriented Synthesis


The 2,3-dimethyl substitution pattern on the phenyl ring is not interchangeable with 2,4-, 2,5-, 2,6-, or 3,5-dimethylphenyl regioisomers. In the N-(2,3-dimethylphenyl)benzenesulfonamide series, antibacterial and α-glucosidase inhibitory activities vary dramatically depending on the substitution pattern on the phenyl ring and the nature of the sulfonamide N-substituent [1]. Specifically, 2,3-dimethyl substitution on the phenyl ring has been identified as a privileged motif for antidiabetic activity in sulfonamide SAR studies, with compounds bearing this substitution pattern demonstrating potent α-glucosidase inhibition — while molecules with bromo and 2,3-dimethyl substituents on the phenyl ring have established themselves as potent antimicrobial agents [2]. In the cyclopropanesulfonamide kinase inhibitor series, the precise substitution pattern on the aromatic ring attached to the sulfonamide nitrogen directly dictates the IC₅₀ against EGFR C797S mutant kinase, with values spanning two orders of magnitude (from 1.12 nM to 7.93 nM) depending solely on aryl substitution [3]. Using a generic or incorrectly substituted arylsulfonamide eliminates the specific electronic, steric, and hydrogen-bonding profile that the 2,3-dimethylphenyl-cyclopropanesulfonamide combination has been optimized to deliver.

Quantitative Differentiation Evidence: N-(2,3-dimethylphenyl)cyclopropanesulfonamide Versus Closest Analogs and In-Class Alternatives


Cyclopropanesulfonamide Scaffold Achieves Single-Digit Nanomolar EGFR C797S Kinase Inhibition, Outperforming Clinical Comparator Brigatinib by >3-Fold in Biochemical IC₅₀

In a direct head-to-head study, the cyclopropanesulfonamide derivative 5d, which incorporates the core N-aryl cyclopropanesulfonamide pharmacophore directly relevant to N-(2,3-dimethylphenyl)cyclopropanesulfonamide, demonstrated an IC₅₀ of 1.365 ± 0.008 nM against EGFR L858R/T790M/C797S mutant kinase compared to Brigatinib's IC₅₀ of 4.126 ± 0.028 nM — a 3.02-fold improvement [1]. Against the EGFR 19del/T790M/C797S mutant, 5d achieved an IC₅₀ of 1.124 ± 0.003 nM versus Brigatinib's 6.587 ± 0.017 nM, representing a 5.86-fold enhancement [1]. In cellular antiproliferation assays using Ba/F3 cells harboring the triple-mutant EGFR, 5d exhibited IC₅₀ values of 18.2 nM (L858R/T790M/C797S) and 25.4 nM (19del/T790M/C797S), compared to Brigatinib's 426 nM and 378 nM respectively — representing 23.4-fold and 14.9-fold superior cellular potency [1]. In stark contrast, the clinical comparator Osimertinib was essentially inactive against these C797S-mutant models with IC₅₀ values of 84.331 nM (kinase) and 872 nM (cellular), underscoring the unique advantage of the cyclopropanesulfonamide chemotype for overcoming C797S-mediated resistance [1].

EGFR C797S inhibitor NSCLC drug resistance cyclopropanesulfonamide kinase inhibitor fourth-generation EGFR-TKI

In Vivo Antitumor Efficacy of Cyclopropanesulfonamide Derivative 5d Superior to Brigatinib in EGFR C797S-Mutant Xenograft Models

In vivo xenograft studies confirmed that the cyclopropanesulfonamide derivative 5d demonstrated superior antitumor activity compared to the positive control Brigatinib in mice bearing EGFR C797S-mutant tumors [1]. While the in vitro kinase and cellular potency advantages have been quantified above (Section 3, Evidence Item 1), the in vivo superiority confirms that the pharmacokinetic and pharmacodynamic properties of the cyclopropanesulfonamide chemotype translate to meaningful whole-organism efficacy, a critical differentiator from compounds that show only in vitro potency but fail in vivo [1]. The study further confirmed that 5d was identified as highly selective with low toxicity, inhibited both EGFR and m-TOR pathways by Western blot, induced G2/M cell cycle arrest, DNA damage, and apoptosis with increased cleaved caspase-3 levels [1].

in vivo xenograft EGFR C797S tumor growth inhibition cyclopropanesulfonamide

2,3-Dimethylphenyl Sulfonamide Substitution Yields Potent α-Glucosidase Inhibition with IC₅₀ Values Within 1.4-Fold of Clinical Acarbose

In a systematic SAR study of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, compounds bearing the 2,3-dimethylphenyl sulfonamide core demonstrated α-glucosidase inhibitory activity comparable to the clinical standard acarbose [1]. Specifically, compound 5j (an N-substituted derivative of the N-(2,3-dimethylphenyl)benzenesulfonamide scaffold) exhibited an IC₅₀ of 55.31 ± 0.01 μM, and compound 5g showed an IC₅₀ of 59.53 ± 0.01 μM, relative to acarbose with an IC₅₀ of 38.25 ± 0.12 μM — placing these derivatives within 1.45-fold and 1.56-fold of the clinical comparator respectively [1]. Critically, these compounds also exhibited manageable cytotoxicity profiles with hemolytic activity ranging from 5.20% to 27.20% relative to Triton X-100, providing a therapeutic window context [1]. Independent QSAR studies have confirmed that the 2,3-dimethyl substitution pattern on the phenyl ring is specifically associated with antidiabetic activity in sulfonamide series, while other positional isomers (2,4-; 2,5-; 3,5-dimethyl) were not equivalently active [2].

α-glucosidase inhibition antidiabetic sulfonamide N-(2,3-dimethylphenyl) SAR type 2 diabetes

N-(2,3-Dimethylphenyl)methanesulfonamide Exhibits Potent Antibacterial Activity Against Pseudomonas aeruginosa with IC₅₀ Comparable to Ciprofloxacin

In the N-sulfonated 2,3-xylidine series — which shares the identical 2,3-dimethylaniline precursor used to synthesize N-(2,3-dimethylphenyl)cyclopropanesulfonamide — compound 3b (N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide) demonstrated excellent antibacterial activity against Pseudomonas aeruginosa with an IC₅₀ of 9.28 ± 0.85 μg/mL, compared to the clinical standard ciprofloxacin with an IC₅₀ of 7.90 ± 0.89 μg/mL — a difference of only 1.17-fold [1]. Multiple derivatives in this series (3a, 3b, 3d, 3f) were identified as potent inhibitors among the panel tested, confirming that the 2,3-dimethylphenyl substitution consistently contributes to antibacterial potency across different sulfonyl substituents [1]. Independent QSAR and biological evaluation studies corroborated that molecules with 2,3-dimethyl substituents on the phenyl ring establish themselves as potent antimicrobial agents [2].

antibacterial sulfonamide Pseudomonas aeruginosa 2,3-xylidine derivative Gram-negative inhibition

Cyclopropane Ring Confers Unique Conformational Rigidity and Target Engagement Profile Absent in Acyclic or Heterocyclic Sulfonamide Analogs

The cyclopropanesulfonamide moiety present in the target compound is a structurally differentiated pharmacophore that cannot be functionally replicated by acyclic alkylsulfonamides (e.g., methanesulfonamide, ethanesulfonamide) or heterocyclic sulfonamides. In the EGFR C797S inhibitor study, the cyclopropanesulfonamide derivative 5d was the most potent among all 10 compounds synthesized, with IC₅₀ values of 1.12–1.37 nM against mutant EGFR kinase — outperforming analogs with different sulfonamide modifications by up to 7-fold within the same series [1]. The study explicitly designed inhibitors by 'introducing structures such as cyclopropyl and sulfonamide with Brigatinib as the lead compound,' confirming that the cyclopropyl ring was an intentional design element for target engagement, not a passive structural feature [1]. The cyclopropane ring's bond-angle strain (~60° vs. 109.5° for sp³ carbon) creates a unique spatial orientation of the sulfonamide group that influences hydrogen-bonding geometry with kinase hinge residues while providing metabolic stability advantages over more oxidatively labile alkyl or heterocyclic linkers [2].

cyclopropanesulfonamide conformational restriction drug design metabolic stability

Evidence-Backed Application Scenarios for Procuring N-(2,3-dimethylphenyl)cyclopropanesulfonamide (CAS 1207053-85-7)


Fourth-Generation EGFR TKI Lead Optimization for C797S-Mediated Resistance in NSCLC Drug Discovery

Based on the direct head-to-head evidence that cyclopropanesulfonamide derivative 5d outperforms both Brigatinib (3–23×) and Osimertinib (34–62×) against EGFR C797S triple-mutant kinase and cellular models [1], N-(2,3-dimethylphenyl)cyclopropanesulfonamide is a strategically validated intermediate for medicinal chemistry teams developing fourth-generation EGFR-TKIs. The compound provides the core pharmacophore scaffold that delivered the most potent inhibitor (5d) among 10 candidates, with confirmed in vivo superiority over Brigatinib and a demonstrated mechanism of action involving EGFR/m-TOR pathway inhibition, G2/M arrest, DNA damage, and apoptosis [1]. Procurement of this specific intermediate enables SAR exploration around the N-aryl substitution while retaining the cyclopropanesulfonamide warhead that was critical to the potency advantage.

Antidiabetic Lead Discovery: α-Glucosidase Inhibitor Screening Libraries

N-(2,3-dimethylphenyl)cyclopropanesulfonamide should be prioritized for antidiabetic screening library construction based on cross-study comparable evidence that N-(2,3-dimethylphenyl)benzenesulfonamide derivatives achieve α-glucosidase IC₅₀ values within 1.45-fold of clinical acarbose [2], combined with independent QSAR confirmation that 2,3-dimethyl substitution on the phenyl ring is specifically associated with antidiabetic activity [3]. The cyclopropanesulfonamide variant offers an underexplored combination of the validated 2,3-dimethylphenyl pharmacophore with the conformationally constrained cyclopropane warhead — a structural divergence from the benzenesulfonamide series that may yield improved selectivity or metabolic stability while preserving the α-glucosidase inhibitory potency established for the 2,3-dimethylphenyl sulfonamide core.

Broad-Spectrum Antibacterial Fragment-Based Drug Discovery Against Gram-Negative Pathogens

The 2,3-dimethylphenyl sulfonamide substructure has demonstrated validated antibacterial activity against Pseudomonas aeruginosa with potency within 1.17-fold of ciprofloxacin [4], and independent studies confirm that 2,3-dimethyl substitution on the phenyl ring is a privileged motif for antimicrobial activity in sulfonamide series [3]. N-(2,3-dimethylphenyl)cyclopropanesulfonamide combines this antibacterial pharmacophore with a cyclopropane ring that may enhance metabolic stability relative to oxidatively labile alkylsulfonamides, making it a suitable fragment or intermediate for antibacterial lead discovery programs, particularly those focused on Gram-negative pathogens where sulfonamide-based folate pathway inhibition remains a clinically validated mechanism.

Chemical Biology Tool Compound for Kinase Selectivity Profiling and Resistance Mechanism Studies

Given that the cyclopropanesulfonamide scaffold in compound 5d was identified as 'highly selective with low toxicity' and confirmed to inhibit both EGFR and m-TOR pathways [1], N-(2,3-dimethylphenyl)cyclopropanesulfonamide serves as a versatile core intermediate for developing chemical biology probes to dissect kinase crosstalk and resistance mechanisms. Its use as a building block enables the synthesis of tool compounds with defined selectivity profiles for target deconvolution studies in NSCLC and other kinase-driven cancers, where the C797S mutation represents a currently undruggable clinical resistance mechanism.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.